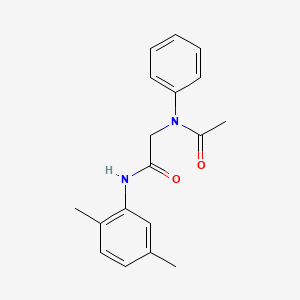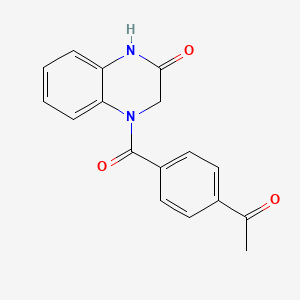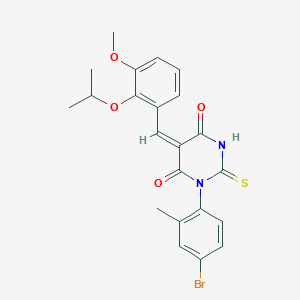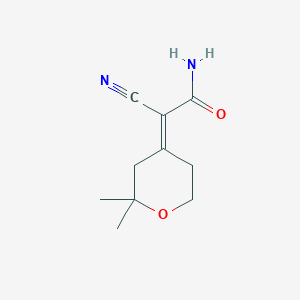
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide
説明
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is an essential protein that is present in the outer mitochondrial membrane of various cells, including immune cells, glial cells, and neurons. DPA-714 has been extensively studied for its potential application in various fields, including neurology, oncology, and immunology.
作用機序
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide binds to TSPO, which is present in the outer mitochondrial membrane of various cells. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been shown to modulate the activity of TSPO, which leads to the inhibition of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide inhibits the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in immune cells. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been shown to promote the survival of neurons and to inhibit the production of reactive oxygen species in the brain.
In vivo studies have shown that N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide reduces the severity of inflammation in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been shown to inhibit the growth of cancer cells in animal models of cancer.
実験室実験の利点と制限
The advantages of using N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide in lab experiments include its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide in lab experiments include its high cost, the need for specialized equipment for its synthesis, and the limited availability of the compound.
将来の方向性
The future directions for research on N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide include the development of new drugs that target TSPO, the evaluation of the efficacy of N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide in clinical trials, and the identification of new applications for N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide in various fields, including neurology, oncology, and immunology. Other future directions include the development of new imaging techniques that can detect TSPO in vivo and the identification of new biomarkers for the detection of inflammation and cancer.
科学的研究の応用
N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been extensively studied for its potential application in various fields. In neurology, N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been used as a diagnostic tool for neuroinflammation, which is associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been used to study the role of TSPO in neurodegenerative diseases and to evaluate the efficacy of new drugs for the treatment of these diseases.
In oncology, N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been used to study the role of TSPO in cancer cells and to evaluate the efficacy of new drugs for the treatment of cancer. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been used as a diagnostic tool for the detection of cancer cells in vivo.
In immunology, N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has been used to study the role of TSPO in immune cells and to evaluate the efficacy of new drugs for the treatment of autoimmune diseases. N~2~-acetyl-N~1~-(2,5-dimethylphenyl)-N~2~-phenylglycinamide has also been used as a diagnostic tool for the detection of inflammation in vivo.
特性
IUPAC Name |
2-(N-acetylanilino)-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-10-14(2)17(11-13)19-18(22)12-20(15(3)21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWUUBTUECKOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N-(2,5-dimethylphenyl)-N~2~-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]imino}bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4844825.png)
![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4844829.png)
![3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4844834.png)
![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperazinyl)propyl]urea](/img/structure/B4844836.png)


![4-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4844852.png)
![3-bromo-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4844867.png)

![ethyl 5-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4844892.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4844900.png)
![N-isopropyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4844919.png)
![1-[(4-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4844923.png)